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For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the Ubiquitin Carboxyl-Terminal Hydrolase

L1 (UCH-L1) gene and its protein product. It covers the core aspects of UCH-L1's genetic and

protein structure, enzymatic function, and its role in key cellular signaling pathways. This

document is intended to serve as a valuable resource for researchers and professionals

involved in drug discovery and development targeting neurodegenerative diseases and cancer,

where UCH-L1 plays a significant role.

UCH-L1 Gene Structure
The human UCH-L1 gene, also known as PARK5, is located on the short arm of chromosome 4

at position 14 (4p14).[1] The gene spans approximately 11.5 kilobases (kb) and consists of 9

exons that encode a 223-amino acid protein.[1][2]

Table 1: Genomic and Transcript Details of the Human UCH-L1 Gene
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Feature Description Reference

Gene Symbol UCHL1 HGNC

Full Name
Ubiquitin C-Terminal Hydrolase

L1
HGNC

Chromosomal Location 4p14 [1]

Genomic Size ~11.5 kb [1]

Number of Exons 9 [2]

Transcript Length 1172 bps [2]

UCH-L1 Protein Structure
UCH-L1 is a highly abundant protein in the brain, constituting 1-5% of the total soluble neuronal

protein.[3] It is a globular protein characterized by a complex "Gordian knot" fold, one of the

most intricate protein structures discovered to date.[3] This unique structure contributes to its

stability and resistance to proteasomal degradation.

Domains and Motifs
The UCH-L1 protein is comprised of a single, conserved Peptidase C12 domain that spans

from approximately amino acid 3 to 206.[4] This domain houses the catalytic active site and is

responsible for the protein's enzymatic functions. Several key motifs and sites are located

within or adjacent to this domain.

Table 2: Key Domains and Motifs of the Human UCH-L1 Protein
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Domain/Motif Residue Range Function/Note Reference

Peptidase C12

Domain
3 - 206 Catalytic domain [4]

Unconventional

Secretion Site
32 - 39

Involved in protein

secretion
[4][5]

Protein Kinase C

Phosphorylation Sites

76 - 78, 121 - 123,

205 - 207

Sites for regulation by

PKC
[5]

Cysteine Active Site 84 - 100
Contains the catalytic

Cys90
[4][5]

N-Myristoylation Sites 87 - 92, 94 - 99
Potential sites for lipid

modification
[4][5]

Casein Kinase II

Phosphorylation Sites

119 - 122, 125 - 128,

188 - 191, 205 - 208

Sites for regulation by

CKII
[5]

Farnesylation Site 220 - 223
C-terminal site for lipid

modification
[4][5]

Active Site
The enzymatic activity of UCH-L1 is dependent on a catalytic triad located within the Peptidase

C12 domain. This triad consists of Cysteine-90 (Cys90), Histidine-161 (His161), and Aspartate-

176 (Asp176).[6] The nucleophilic Cys90 is essential for the hydrolysis of ubiquitin adducts.

Post-Translational Modifications
UCH-L1 undergoes several post-translational modifications (PTMs) that can modulate its

activity, localization, and stability. These modifications include oxidation, nitrosylation,

farnesylation, and ubiquitination, and have been implicated in the pathogenesis of

neurodegenerative diseases.[7][8]

Table 3: Known Post-Translational Modifications of UCH-L1
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Modification Residue(s)
Functional
Consequence

Reference

Oxidation Cys152
Unfolding and

aggregation
[7]

Farnesylation Cys220-223
Membrane

association
[4][8]

Mono-ubiquitination Multiple
Regulation of mono-

ubiquitin binding
[8]

Quantitative Data
Tissue Expression
UCH-L1 is predominantly expressed in neuronal tissues and the testis. The GTEx portal

provides quantitative data on UCH-L1 mRNA expression across various human tissues,

measured in Transcripts Per Million (TPM).

Table 4: UCH-L1 mRNA Expression in Selected Human Tissues (GTEx V8)
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Tissue Median TPM

Brain - Cerebellum 450.3

Brain - Cortex 389.7

Brain - Substantia nigra 350.1

Testis 150.2

Pituitary 85.6

Adrenal Gland 70.8

Nerve - Tibial 65.4

Muscle - Skeletal 5.2

Liver 1.8

Lung 1.5

Heart - Left Ventricle 0.9

Kidney - Cortex 0.7

Data retrieved from the GTEx Portal. TPM

values are approximate and for illustrative

purposes.

Enzymatic Kinetics
UCH-L1 exhibits dual enzymatic activities: a hydrolase (deubiquitinase) activity and a ubiquitin

ligase activity. The kinetic parameters for these activities are crucial for understanding its

cellular function and for the development of specific inhibitors or activators.

Table 5: Kinetic Parameters of UCH-L1 Hydrolase Activity
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Substrate Km (µM) kcat (s-1)
kcat/Km (M-1s-
1)

Reference

Ubiquitin-AMC 0.03 - 0.17 0.01 - 0.05
1.0 x 105 - 3.3 x

105
[6][9]

Ubiquitin-

Rhodamine
~0.03 - - [10]

Z-Leu-Arg-Gly-

Gly-AMC
>1000 <0.001 <1 [11]

Note: Kinetic parameters can vary depending on assay conditions.

The ubiquitin ligase activity of UCH-L1 is less well-characterized, and kinetic parameters are

not widely reported. This activity is thought to be dimerization-dependent and may play a role in

the formation of polyubiquitin chains.[12][13]

Signaling Pathways
UCH-L1 is a key regulator in several signaling pathways implicated in cell growth, proliferation,

and apoptosis. Its dysregulation is associated with both neurodegenerative disorders and

cancer.

TGF-β Signaling Pathway
UCH-L1 can positively regulate the Transforming Growth Factor-β (TGF-β) signaling pathway.

It has been shown to deubiquitinate and stabilize the TGF-β type I receptor (TβRI), thereby

preventing its degradation and enhancing downstream signaling through SMAD proteins.[14]
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Click to download full resolution via product page

UCH-L1 in the TGF-β signaling pathway.

mTOR Signaling Pathway
UCH-L1 has a complex regulatory role in the mTOR signaling pathway. It can disrupt the

mTORC1 complex by deubiquitinating Raptor, a key component of mTORC1. This leads to

decreased mTORC1 activity and a subsequent increase in the formation and activity of the

mTORC2 complex, which promotes Akt signaling.[4][15][16][17]
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UCH-L1's role in mTOR signaling.

p53 Signaling Pathway
UCH-L1's role in regulating the p53 tumor suppressor pathway is context-dependent. In some

cancers, UCH-L1 can deubiquitinate and stabilize p53, promoting its tumor-suppressive

functions by inducing cell cycle arrest and apoptosis. It can also destabilize MDM2, a negative

regulator of p53.[18][19][20] Conversely, in other contexts, UCH-L1 has been reported to

promote p53 degradation.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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